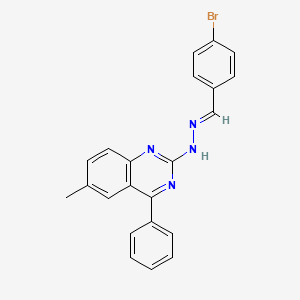

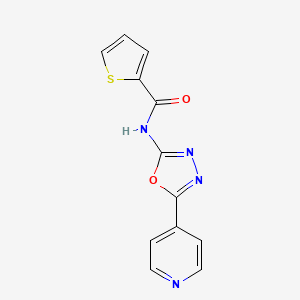

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

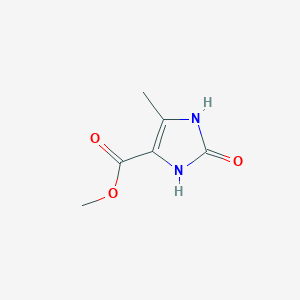

“N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C14H16N4O2 . It is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mix of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole and benzoate acid in methanol was stirred until clear. After several days, the compound was formed and recrystallized from solution to afford colorless prismatic crystals suitable for X-ray analysis .Molecular Structure Analysis

The molecular structure of “N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” includes a 1,3,4-oxadiazole ring and a pyridine ring . The dihedral angles between the central ring and the terminal rings are 3.27 (12) and 10.30 (13)° .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.30 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 272.12732577 g/mol. The topological polar surface area is 80.9 Ų .科学研究应用

Antifibrotic Activity

This compound has been studied for its potential antifibrotic activity . Fibrosis is a pathological condition characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests it could be developed into novel antifibrotic drugs .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry due to their biological activities. The compound can be used as a synthon for the preparation of novel heterocyclic compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which have diverse biological activities .

Pharmacological Activities

The pyrimidine moiety, which is part of this compound’s structure, is known to exhibit a wide range of pharmacological activities. It has been employed in the design of structures in medicinal chemistry, indicating that this compound could be used to synthesize molecules with antimicrobial, antiviral, antitumor, and other pharmaceutical activities .

Anti-Fibrosis Drug Development

Compounds similar to N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have shown promising results in the development of anti-fibrosis drugs. They effectively inhibited the expression of collagen and the content of hydroxyproline in vitro, which are key markers of fibrosis .

Collagen Prolyl 4-Hydroxylases Inhibition

The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases. These enzymes play a significant role in the synthesis of collagen, and their inhibition is a potential therapeutic approach for treating fibrotic diseases .

Chemical Biology Research

In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is essential. This compound can contribute to such libraries, providing a basis for the discovery of new drugs and therapeutic agents .

未来方向

The future directions for the study of “N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” could include further investigation into its potential biological activities, such as its potential as an anticancer agent , and its effects on angiogenesis . Further studies could also explore its physical and chemical properties in more detail .

作用机制

Target of Action

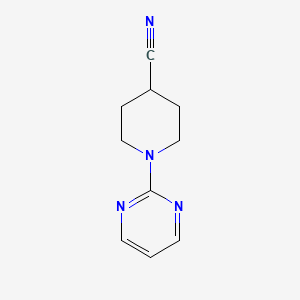

The primary targets of N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its interaction with its targets. For instance, the RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta are involved in pathways such as the PI3K-Akt signaling pathway , which regulates cell survival, and the Wnt signaling pathway , which controls cell fate decisions . The compound’s interaction with these proteins could therefore have downstream effects on these and potentially other pathways.

Result of Action

Given its targets, it could potentially influence cell survival, proliferation, and differentiation . .

属性

IUPAC Name |

N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-19-9)14-12-16-15-11(18-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNCPEHQLYNBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899546.png)

![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)

![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)

![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)

![2-Benzyl-5-[(4-methoxyphenyl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2899553.png)